![molecular formula C23H19N3O3 B12002075 2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The unique structure of this compound, featuring both pyrazole and benzoxazine rings, contributes to its distinctive chemical behavior and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring. This can be done using various cyclization agents and conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a quinone derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Phenyl-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methyl group, which could affect its physical properties and interactions with other molecules.
Uniqueness
The presence of both a methyl group and a nitro group in 2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine makes it unique in terms of its electronic properties and potential reactivity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19N3O3/c1-15-9-11-16(12-10-15)20-14-21-19-7-2-3-8-22(19)29-23(25(21)24-20)17-5-4-6-18(13-17)26(27)28/h2-13,21,23H,14H2,1H3 |
InChI 键 |
XUZGJAQOUPUIFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=CC=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


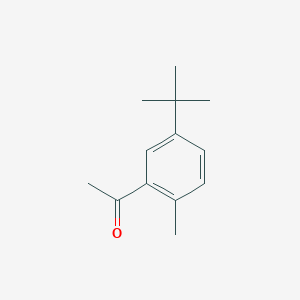
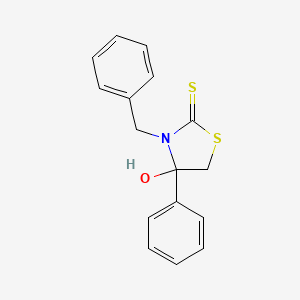

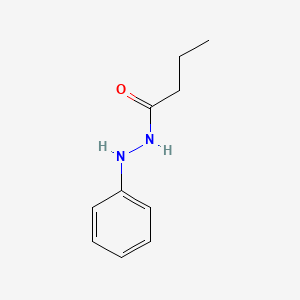
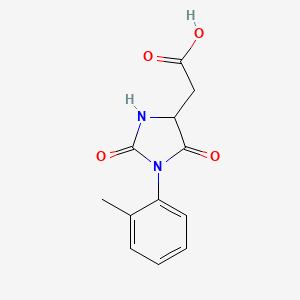
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
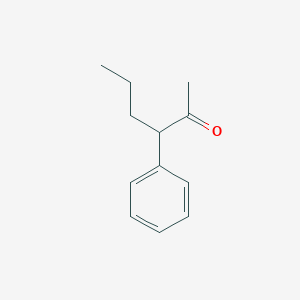




![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

